4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile
Description
Properties
Molecular Formula |
C21H18N6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[3-[2-(4-methyltriazol-1-yl)ethyl]-5-phenylimidazol-4-yl]benzonitrile |
InChI |
InChI=1S/C21H18N6/c1-16-14-27(25-24-16)12-11-26-15-23-20(18-5-3-2-4-6-18)21(26)19-9-7-17(13-22)8-10-19/h2-10,14-15H,11-12H2,1H3 |
InChI Key |
OAPIWVHFYSEARE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Van Leusen Imidazole Synthesis
The Van Leusen reaction forms the imidazole core through condensation of aldehydes with TosMIC (tosylmethyl isocyanide). For the target compound, 4-formylbenzonitrile reacts with 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine in ethanol under acidic conditions, followed by cyclization in dimethylformamide (DMF) with potassium carbonate and TosMIC. This method achieves yields of 60–85% and is favored for its regioselectivity in forming the 5-membered imidazole ring.
Reaction Conditions:
Copper-Catalyzed Triazole Formation
The 4-methyl-1H-1,2,3-triazole moiety is synthesized via CuAAC, where 4-methyl-1H-1,2,3-triazole-1-ethyl azide reacts with phenylacetylene in water under green LED irradiation. This method, adapted from photocatalytic protocols, achieves near-quantitative yields (95–100%) with minimal byproducts.
Optimization Highlights:
Detailed Stepwise Synthesis
Synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine
This intermediate is prepared by alkylating 4-methyl-1H-1,2,3-triazole with 2-bromoethylamine hydrobromide in DMF using cesium carbonate as a base. The reaction proceeds at 25–30°C for 2 hours, yielding 72–78% after crystallization.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 25–30°C |
| Reaction Time | 2 hours |
| Yield | 72–78% |
| Purity (HPLC) | >98% |
Imidazole Core Assembly
The Van Leusen protocol is employed:
-
Condensation: 4-formylbenzonitrile and 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine in ethanol with acetic acid.
Critical Observations:
-
Excess TosMIC (1.6 equiv.) improves yield by preventing intermediate degradation.
-
DMF enhances solubility of intermediates, reducing side reactions.
Optimization and Catalysis
Solvent Systems
Comparative studies highlight DMF’s superiority over acetonitrile or THF due to its high boiling point and polarity, which stabilize reactive intermediates. Ethanol-water mixtures (3:1) reduce toxicity in initial condensation steps.
Catalytic Efficiency
-
CuCl₂/EY System: Achieves 95% yield in triazole formation with 0.5 mol% catalyst loading.
-
Palladium on Charcoal: Used in debenzylation steps (20–25 psi H₂, 85% yield).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Van Leusen Synthesis | 85 | 98 | Regioselective, scalable | Requires toxic DMF |
| CuAAC Triazole Formation | 95 | 99 | Eco-friendly, fast | High catalyst cost |
| Palladium-Mediated Coupling | 78 | 97 | Functional group tolerance | Sensitive to oxygen |
Challenges and Solutions
Scientific Research Applications
Biological Activities
The compound has been studied for its potential biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds containing triazole and imidazole moieties exhibit significant antimicrobial properties. The presence of the 4-methyltriazole group in this compound may enhance its effectiveness against various pathogens, including bacteria and fungi.
Anticancer Properties
Studies have shown that imidazole derivatives can act as anticancer agents. The unique structure of 4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in cancer progression and microbial resistance. Inhibiting these enzymes can lead to therapeutic benefits by reducing the viability of cancer cells or pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of both triazole and imidazole rings suggests that modifications to these structures could enhance biological activity or reduce toxicity.
Case Studies
Several studies have documented the applications of similar compounds in clinical settings:
- Triazole Derivatives in Antifungal Therapy : A study published in Nature demonstrated that triazole derivatives effectively treated systemic fungal infections by inhibiting fungal ergosterol synthesis.
- Imidazole Compounds as Anticancer Agents : Research highlighted in Cancer Research showed that imidazole derivatives could selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic index.
- Combination Therapies : Investigations into combination therapies involving triazole and imidazole compounds have shown enhanced efficacy against resistant strains of bacteria and cancer cells, indicating the potential for this compound in multi-drug regimens.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of “PMID25719566C1” involves its binding to specific molecular targets, such as the bromodomains of BAZ2A and BAZ2B. This binding inhibits the interaction between these bromodomains and acetylated histones, leading to changes in gene expression. The compound’s effects are mediated through the modulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Heterocycle Diversity : The target compound combines imidazole and triazole rings, whereas analogues like Letrozole intermediates () focus on triazole-benzonitrile hybrids. The dual heterocycles in the target may enhance binding affinity compared to single-heterocycle systems .
In contrast, the methyl group on the triazole in the target compound may optimize lipophilicity .
Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility, unlike the rigid methylene linkers in Letrozole derivatives, which could influence pharmacokinetics .
Key Observations:
Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, similar to Letrozole intermediates (), but lacks reported yields or purification details. Click chemistry () offers higher efficiency for triazole formation .
Analytical Validation : IR spectra confirm functional groups (e.g., C≡N at ~2228 cm⁻¹ in the target compound), while NMR data align with expected substituent patterns .
Biological Activity
The compound 4-{1-[2-(4-Methyl-1H-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1H-Imidazol-5-Yl}benzonitrile represents a novel class of triazole and imidazole derivatives that have gained attention for their potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the coupling of triazole and imidazole moieties through a series of chemical reactions. The initial step often includes the formation of the triazole ring via a click chemistry approach, followed by subsequent modifications to introduce the phenyl and benzonitrile groups.
Example Synthesis Pathway
- Formation of Triazole : The triazole can be synthesized using azide and alkyne coupling reactions.
- Imidazole Formation : An imidazole ring can be constructed through condensation reactions involving appropriate precursors.
- Final Coupling : The final compound is obtained by coupling the synthesized triazole and imidazole derivatives with benzonitrile.
Biological Activity
The biological activity of this compound has been evaluated across several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing triazole and imidazole scaffolds exhibit significant antimicrobial properties. In one study, similar triazole derivatives demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that the presence of the triazole moiety enhances this activity .
Anticancer Properties
The compound's anticancer potential has been explored through in vitro assays. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. Molecular docking studies have indicated strong binding affinities to targets associated with cancer progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Replication : Similar compounds have been shown to disrupt DNA synthesis in pathogens and cancer cells.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Triazole Derivatives Against Fungal Infections : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 25 µg/ml .
- Imidazole-Based Anticancer Agents : Research highlighted the efficacy of imidazole-based compounds in inhibiting tumor growth in xenograft models, indicating strong potential for further development .
Comparative Analysis
The following table summarizes key findings related to the biological activities of various triazole and imidazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to construct the triazole-imidazole-cyanoaryl scaffold in compounds like 4-{...}benzonitrile?
- Answer : The core structure is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring. For example, azide intermediates (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) are reacted with alkynes under THF/water (1:1) with CuSO₄/Na-ascorbate catalysis . Imidazole moieties are introduced via cyclization of benzaldehyde derivatives with amines under acidic conditions . Key steps include optimizing reaction time (e.g., 12–24 hours) and monitoring by TLC/HPLC.
Q. How are structural integrity and purity validated for such heterocyclic compounds?
- Answer : Multi-modal characterization is critical:
- IR Spectroscopy : Confirms functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹) .
- NMR : ¹H/¹³C NMR assigns proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm, imidazole protons at δ 7.0–7.8 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical) .
- Melting Point : Consistency (±2°C) indicates purity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as unexpected regioselectivity or spectral assignments?
- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries to match experimental NMR/X-ray data. For example, discrepancies in chemical shifts can arise from solvent effects or tautomerism, which DFT solvation models (e.g., PCM) can reconcile . Docking studies (e.g., AutoDock Vina) further elucidate binding modes in biological targets .
Q. What experimental design strategies maximize yield in multi-step syntheses of triazole-imidazole hybrids?
- Answer :
- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent polarity, catalyst loading, temperature). For instance, THF/water mixtures enhance CuAAC reaction efficiency due to balanced solubility .
- Bayesian Optimization : Machine learning algorithms iteratively adjust conditions (e.g., reaction time, stoichiometry) to predict optimal yields .
- Controlled Synthesis : Copolymerization techniques (e.g., using DMDAAC monomers) ensure reproducibility in heterocyclic systems .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for triazole-imidazole derivatives?
- Case Study : Inconsistent ¹H NMR signals for imidazole protons (e.g., δ 7.2 vs. 7.6 ppm) may arise from:
- Tautomerism : Imidazole rings can adopt 1H- or 4H- tautomeric forms, altering proton environments. Variable-temperature NMR (VT-NMR) can identify dynamic equilibria .
- Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift peaks due to hydrogen bonding. Cross-validate spectra in multiple solvents .
Methodological Tables
Table 1 : Representative Synthesis Conditions for Triazole-Imidazole Hybrids
| Step | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuAAC | 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile + Phenylacetylene | THF/H₂O | CuSO₄/Na-ascorbate | 82 | |
| Imidazole Cyclization | Benzaldehyde derivative + Ethylenediamine | EtOH/HCl | - | 75 |
Table 2 : Key Spectroscopic Data for Structural Validation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Nitrile (C≡N) | 2220–2240 | - | 118–122 |
| Triazole C-H | - | 7.5–8.5 | 120–130 |
| Imidazole C-H | - | 7.0–7.8 | 135–145 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
